molecular formula C21H26O3 B1620858 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One CAS No. 261178-38-5

1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One

Cat. No.: B1620858
CAS No.: 261178-38-5
M. Wt: 326.4 g/mol
InChI Key: UVHJXEPTGFQBHN-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One is an organic compound characterized by its unique structural features, which include two aromatic rings substituted with methoxy and isobutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One typically involves the following steps:

    Aldol Condensation: The initial step often involves an aldol condensation reaction between 2,4-dimethoxybenzaldehyde and 4-isobutylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms a β-hydroxy ketone intermediate.

    Dehydration: The β-hydroxy ketone intermediate is then dehydrated to form the α,β-unsaturated ketone.

    Hydrogenation: Finally, the α,β-unsaturated ketone undergoes catalytic hydrogenation to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) are commonly used for the hydrogenation step to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization with groups such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or receptor antagonism, leading to therapeutic effects.

Comparison with Similar Compounds

    1-(2,4-Dimethoxyphenyl)-2-Phenylpropan-1-One: Lacks the isobutyl group, which may affect its reactivity and biological activity.

    1-(2,4-Dimethoxyphenyl)-2-(4-Methylphenyl)Propan-1-One: Contains a methyl group instead of an isobutyl group, potentially altering its physical and chemical properties.

Uniqueness: 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One is unique due to the presence of both methoxy and isobutyl groups, which can influence its solubility, reactivity, and interaction with biological targets. These structural features make it a valuable compound for various research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-[4-(2-methylpropyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-14(2)12-16-6-8-17(9-7-16)15(3)21(22)19-11-10-18(23-4)13-20(19)24-5/h6-11,13-15H,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHJXEPTGFQBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383999
Record name 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261178-38-5
Record name 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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